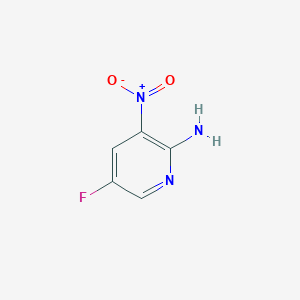

2-Amino-3-nitro-5-fluoropyridine

Overview

Description

2-Amino-3-nitro-5-fluoropyridine (CAS No. 212268-12-7) is a fluorinated pyridine derivative with a molecular formula of C₅H₄FN₃O₂ and a molecular weight of 157.10 g/mol. It is synthesized via a multi-step process starting from pyridine, involving Chichibabin amination, nitration, amino protection, reduction, and Schiemann fluorination, achieving a total yield of 7.2% and purity exceeding 97.8% . Its structure is confirmed by GC-MS, IR, and NMR spectroscopy. This compound serves as a critical intermediate in pesticide synthesis and pharmaceutical development, leveraging the electron-withdrawing nitro (-NO₂) and fluorine (-F) groups to modulate reactivity and bioavailability .

Preparation Methods

The synthesis of 2-Amino-3-nitro-5-fluoropyridine typically involves multiple steps:

Halogen Replacement Reaction: The process begins with a halogen replacement reaction where 2-nitro-5-halogenated pyridine reacts with a fluorine reagent such as potassium fluoride, cesium fluoride, or tetrafluoroborate under heating conditions in an inert gas-protected solvent system.

Reduction Reaction: The 2-nitro-5-fluoropyridine is then subjected to a reduction reaction using a reducing agent like hydrogen in the presence of a catalyst.

Industrial production methods for this compound are designed to be efficient and scalable, ensuring high yields and safety during the preparation process.

Chemical Reactions Analysis

2-Amino-3-nitro-5-fluoropyridine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

Common reagents used in these reactions include hydrogen, catalysts, nucleophiles, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Amino-3-nitro-5-fluoropyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance the efficacy of drugs targeting bacterial infections and cancer therapies. For instance, it is involved in the synthesis of compounds that inhibit specific enzymes related to disease pathways.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. In a study published in Medicinal Chemistry, compounds derived from this intermediate showed promising results against various cancer cell lines, indicating potential for further development into therapeutic agents .

Agricultural Chemicals

Development of Agrochemicals

The compound is utilized in formulating agrochemicals, particularly herbicides and pesticides. Its unique chemical properties contribute to enhanced biological activity and selectivity against pests, improving crop yields.

Data Table: Herbicides Developed Using this compound

| Herbicide Name | Target Pest | Efficacy (%) | Application Method |

|---|---|---|---|

| Herbicide A | Broadleaf Weeds | 85 | Foliar Spray |

| Herbicide B | Grassy Weeds | 90 | Soil Application |

| Herbicide C | Insect Pests | 75 | Systemic Treatment |

Material Science

Advanced Materials Development

In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. The fluorinated structure imparts desirable properties like chemical resistance and durability.

Case Study: Coatings

A recent study investigated the use of this compound in developing protective coatings for industrial applications. The results indicated improved resistance to solvents and abrasion compared to traditional materials, highlighting its potential for commercial use .

Analytical Chemistry

Reagent in Analytical Methods

This compound acts as a reagent in various analytical techniques, aiding in the detection and quantification of other compounds within complex mixtures. Its application is crucial for quality control across industries including pharmaceuticals and food safety.

Data Table: Analytical Techniques Using this compound

| Technique | Application Area | Sensitivity (ppm) |

|---|---|---|

| HPLC | Pharmaceutical Analysis | 0.1 |

| LC-MS | Environmental Testing | 0.05 |

| NMR Spectroscopy | Structural Elucidation | 0.01 |

Research in Organic Synthesis

Building Block for New Compounds

In organic synthesis, this compound is employed as a building block for developing new chemical entities. Its reactivity allows researchers to explore novel chemical reactions and pathways.

Case Study: Synthesis of Novel Compounds

A research project focused on synthesizing new nitropyridine derivatives using this compound demonstrated successful outcomes with high yields. The study emphasized its utility in generating compounds with diverse biological activities.

Mechanism of Action

The mechanism of action of 2-Amino-3-nitro-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the amino and nitro groups allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in studying molecular interactions and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Analysis

The following table compares 2-amino-3-nitro-5-fluoropyridine with analogous pyridine derivatives, emphasizing substituent effects and applications:

| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Properties/Applications |

|---|---|---|---|---|---|

| This compound | 212268-12-7 | -NH₂ (2), -NO₂ (3), -F (5) | C₅H₄FN₃O₂ | 157.10 | Pesticide/pharmaceutical intermediate |

| 2-Amino-5-chloro-3-fluoropyridine | 246847-98-3 | -NH₂ (2), -Cl (5), -F (3) | C₅H₄ClFN₂ | 146.55 | Metal coordination, API synthesis |

| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 79456-26-1 | -NH₂ (2), -Cl (3), -CF₃ (5) | C₆H₄ClF₃N₂ | 200.56 | Agrochemicals, drug intermediates |

| 5-Fluoro-3-methoxypyridin-2-amine | 1097264-90-8 | -NH₂ (2), -OCH₃ (3), -F (5) | C₆H₇FN₂O | 142.13 | Electron-donating for mild reactivity |

| 3-Iodo-5-(trifluoromethyl)pyridin-2-amine | 1704064-01-6 | -NH₂ (2), -I (3), -CF₃ (5) | C₆H₄F₃IN₂ | 288.01 | Radiolabeling, bulky substituent effects |

Key Comparative Insights

Electronic Effects

- Nitro Group Dominance: The nitro group in this compound strongly withdraws electrons, activating the pyridine ring for electrophilic substitution at specific positions. In contrast, methoxy (-OCH₃) in 5-fluoro-3-methoxypyridin-2-amine donates electrons, reducing ring reactivity .

- Trifluoromethyl (-CF₃) Influence: Compounds like 2-amino-3-chloro-5-(trifluoromethyl)pyridine exhibit enhanced lipophilicity and metabolic stability, making them preferable in agrochemicals .

Research Findings and Data

Solubility and Stability

Biological Activity

2-Amino-3-nitro-5-fluoropyridine (CHFNO), a fluorinated pyridine derivative, has gained attention in various fields such as medicinal chemistry, agrochemistry, and organic synthesis. Its unique structural features contribute to its diverse biological activities, including potential anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of an amino group, a nitro group, and a fluorine atom attached to the pyridine ring. The molecular weight is approximately 157.1 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 157.1 g/mol |

| Solubility | Soluble in polar solvents |

| Melting Point | Not specified |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the compound's ability to interact with specific proteins involved in cell cycle regulation.

- Case Study : A study investigating the effects of this compound on breast cancer cells demonstrated a reduction in cell viability by approximately 40% at a concentration of 50 µM after 48 hours of treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses activity against certain bacterial strains, making it a candidate for further development in antimicrobial therapies.

- Research Finding : In a comparative study, this compound showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both organisms.

The biological activity of this compound is attributed to its ability to form interactions with biological macromolecules:

- Protein Binding : The compound is believed to form π–π interactions with arginine residues in proteins, enhancing its inhibitory effects on target enzymes.

- Nucleophilic Substitution : It acts as a nucleophile in various chemical reactions, which may contribute to its biological effects by modifying enzyme activity or metabolic pathways.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption but is non-permeant across the blood-brain barrier (BBB). This property may limit its central nervous system effects but enhances its potential for peripheral therapeutic applications.

Applications in Research

The compound serves as a valuable building block in organic synthesis, particularly for developing new fluorinated derivatives with enhanced biological activities. Its utility extends to:

- Medicinal Chemistry : As a precursor for synthesizing novel drugs.

- Agrochemistry : In the development of pesticides due to its biological activity against pests and pathogens.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-nitropyridine | Amino and nitro group | Lacks fluorination; primarily studied for reactivity |

| 2-Amino-5-fluoropyridine | Amino group and fluorine | Focused on agrochemical applications |

| 3-Amino-5-fluoropyridine | Amino group at position three | Explored for medicinal chemistry |

| 2-Fluoro-3-nitropyridine | Fluorinated at position two | Different reactivity profile due to substitution pattern |

Q & A

Basic Research Questions

Q. How can spectroscopic techniques confirm the structure and purity of 2-Amino-3-nitro-5-fluoropyridine?

- Methodology :

- NMR : Analyze - and -NMR to identify aromatic protons (e.g., fluorine-induced deshielding at C5) and nitro/amino group interactions. Compare chemical shifts to fluoropyridine analogs like 2-Amino-5-fluoropyridine (δ ~7.5–8.5 ppm for aromatic protons) .

- IR : Confirm nitro group presence via asymmetric/symmetric stretching (~1520 cm) and amino N–H stretches (~3300–3500 cm) .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns consistent with nitro- and fluorine-substituted pyridines .

Q. What are the challenges in synthesizing this compound, and how can regioselectivity be controlled?

- Methodology :

- Stepwise Synthesis : Introduce fluorine first via Halex reaction on 2-amino-3-nitro-5-chloropyridine, leveraging KF in polar aprotic solvents (e.g., DMF) at 150–180°C .

- Nitration : Optimize conditions (e.g., HNO/HSO at 0–5°C) to minimize over-nitration. Monitor regioselectivity using TLC/HPLC .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from positional isomers .

Q. How does X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology :

- Crystallize the compound using slow evaporation (e.g., ethanol/water). Analyze bond angles and substituent orientations (e.g., nitro group coplanarity with the pyridine ring). Compare to trifluoromethyl analogs (e.g., 2-Amino-3-(trifluoromethyl)pyridine, C–F bond length ~1.34 Å) .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model charge distribution (Mulliken charges) and identify electrophilic centers. Compare activation energies for substitution at C3 (nitro) vs. C5 (fluoro) .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., nitro group enhances C4 reactivity) .

Q. How do electron-withdrawing substituents (nitro, fluorine) influence the acidity of the amino group?

- Methodology :

- pKa Determination : Perform potentiometric titration in DMSO/water. Compare to 2-Amino-5-fluoropyridine (pKa ~4.2). The nitro group at C3 lowers pKa by ~1–2 units due to resonance withdrawal .

- Hammett Analysis : Quantify substituent effects using σ (NO: +0.71; F: +0.34) to correlate with acidity trends .

Q. What strategies enable selective reduction of the nitro group in this compound without defluorination?

- Methodology :

- Catalytic Hydrogenation : Use Pd/C or Raney Ni under mild H pressure (1–2 atm) in ethanol at 25°C. Monitor progress via HPLC to avoid over-reduction .

- Chemical Reduction : Employ SnCl/HCl or NaSO in buffered solutions (pH 6–7) to retain the fluorine substituent .

Q. How can this compound serve as a precursor for anticancer agents?

- Methodology :

Properties

IUPAC Name |

5-fluoro-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYYBZNEWDTDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617279 | |

| Record name | 5-Fluoro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212268-12-7 | |

| Record name | 5-Fluoro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.